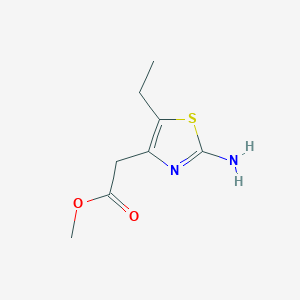

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Description

Nomenclature and Classification

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₈H₁₂N₂O₂S , corresponding to a molecular weight of 200.26 g/mol . The compound belongs to the thiazole family, characterized by a five-membered ring containing one sulfur and one nitrogen atom. Key synonyms include:

Structurally, it is classified as a thiazole derivative with functional groups including an ester (methyl acetate moiety) and an amino group at the 2-position of the thiazole ring. The ethyl substituent at the 5-position further differentiates it from simpler thiazole analogs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| CAS Number | 1379610-44-2 | |

| Key Functional Groups | Thiazole, amino, ethyl, ester |

Historical Context in Thiazole Chemistry

Thiazoles were first synthesized in 1887 via the Hantzsch thiazole synthesis , a condensation reaction between α-haloketones and thioamides. This method laid the foundation for modern thiazole chemistry, enabling the development of derivatives like this compound. Thiazoles gained prominence due to their presence in natural products (e.g., vitamin B1) and pharmacologically active molecules such as ritonavir (antiviral) and meloxicam (anti-inflammatory).

The introduction of electron-donating groups (e.g., amino) and alkyl chains (e.g., ethyl) into thiazole scaffolds emerged as a strategy to enhance bioavailability and target specificity. This compound represents a modern iteration of such efforts, combining a thiazole core with substituents optimized for synthetic versatility.

Structural Overview and Significance

The compound’s structure features:

- A thiazole ring with sulfur at position 1 and nitrogen at position 3.

- An amino group at position 2, enabling hydrogen bonding and nucleophilic reactivity.

- An ethyl group at position 5, influencing steric and electronic properties.

- A methyl acetate moiety at position 4, contributing to solubility and metabolic stability.

The thiazole ring exhibits aromaticity due to delocalized π-electrons, with calculated electron density maxima at C5, making it reactive toward electrophilic substitution. The amino group enhances interactions with biological targets (e.g., enzymes), while the ethyl and ester groups modulate lipophilicity.

Structural Features and Implications :

| Feature | Role |

|---|---|

| Thiazole ring | Aromatic scaffold for electronic delocalization |

| 2-Amino group | Hydrogen bonding; participation in cyclization reactions |

| 5-Ethyl substituent | Steric bulk; modulation of ring electronics |

| 4-Methyl acetate | Solubility enhancement; metabolic stability |

Position in Heterocyclic Chemistry Research

This compound occupies a critical niche in heterocyclic research due to its:

- Versatility in Synthesis : Serves as a precursor for molecular hybridization , where its thiazole core is fused with other pharmacophores (e.g., pyrazole) to enhance bioactivity.

- Biological Relevance : Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. This compound’s amino and ester groups make it a candidate for peptidomimetics and enzyme inhibitors.

- Material Science Applications : Thiazoles are used in dyes and organic semiconductors; functionalization with ethyl/acetate groups could tune optical properties.

Recent studies highlight its role in structure-activity relationship (SAR) explorations, where modifications at the 4- and 5-positions improve drug-like properties. For example, hybrid molecules incorporating this thiazole derivative show enhanced activity against Staphylococcus aureus and Candida albicans.

Properties

IUPAC Name |

methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-6-5(4-7(11)12-2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZPDSOTTSAERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212085 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379610-44-2 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Improved Process for Preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl)phenyl]acetamide

An improved process has been developed for the preparation of pure 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl)phenyl]acetamide, substantially free of impurities. This process involves several steps:

- Reacting a compound with 4-nitrophenylethylamine in a suitable organic solvent to produce a compound. Suitable organic solvents for this step include tetrahydrofuran (THF), 2-methyl THF, methyl tertiary butyl ether (MTBE), acetonitrile, 2-propanol, toluene, or mixtures thereof, with THF being preferred. The solvent volume can range from 0 to 10 volumes, preferably 1 to 3 volumes.

- Subjecting the resulting compound to catalytic hydrogenation in the presence of a suitable catalyst and solvent to afford another compound.

- Reacting the compound from the previous step with 2-aminothiazol-4-acetic acid in the presence of a suitable catalyst and solvent to obtain the pure compound 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl)phenyl]acetamide. The reaction can be carried out in the presence or absence of a base, which can be either organic or inorganic.

Synthesis of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety

A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were designed and synthesized with various substituted aldehydes. The chemical structures were confirmed by elemental analyses, FT-IR, 1H NMR, and mass spectral studies. The antioxidant activity of the synthesized compounds was evaluated by 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radical scavenging assay methods.

The new 2-amino-5-methylthiazol derivatives were synthesized according to Scheme 1. Reaction of ethyl 4-bromo-3-oxopentanoate 1 with thiourea in EtOH resulted in the formation of ester compound 2. Compound 2 on further condensation with hydrazine hydrate resulted in the formation of 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide 3. Compound 3 in the presence of carbon disulfide in a basic alcohol solution yielded the desired compound 4. The condensations of compound 4 with different aldehydes 5(a–j) in ethanol at a reflux temperature resulted in the formation of the desired Schiff bases 6(a–j). TLC was run throughout the reaction to optimize the reaction for purity and completion. All the synthesized compounds were characterized using 1H NMR, IR, and mass spectral studies.

Table 1. Chemical Structures and Physical Data of Synthesized Compounds

| Compound | R | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 6a | 4-OH-C6H4 | C13H12N4O2S2 | 316.4 | 238–240 | 68 |

| 6b | 4-Cl-C6H4 | C13H11ClN4OS2 | 334.83 | 222–224 | 72 |

| 6c | 4-OCH3-C6H4 | C14H14N4O2S2 | 330.42 | 210–212 | 70 |

| 6d | 4-NO2-C6H4 | C13H11N5O3S2 | 345.37 | 256–258 | 65 |

| 6e | 3-OH-C6H4 | C13H12N4O2S2 | 316.38 | 244–246 | 69 |

| 6f | 3-Cl-C6H4 | C13H11ClN4OS2 | 334.83 | 230–232 | 71 |

| 6g | 3-NO2-C6H4 | C13H11N5O3S2 | 345.37 | 250–252 | 66 |

| 6h | 2-OH-C6H4 | C13H12N4O2S2 | 316.38 | 204–206 | 67 |

| 6i | 2-Cl-C6H4 | C13H11ClN4OS2 | 334.83 | 214–216 | 73 |

| 6j | 2-NO2-C6H4 | C13H11N5O3S2 | 345.37 | 248–250 | 64 |

Antioxidant Activity

Free radical scavenging is one of the best known mechanisms by which antioxidants inhibit lipid oxidation. DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging activity evaluations are standard assays in antioxidant activity studies. The antioxidant activity of the 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives 6(a–j) was determined by these four methods using ascorbic acid (AA) and butylated hydroxyanisole (BHA) as standards.

DPPH Radical Scavenging Activity

The in vitro antioxidant activity of 6(a–j) was determined spectrophotometrically by DPPH radicals, and the results are given in Table 2. DPPH radicals are stable free radicals, and in the presence of molecules capable of donating H atoms, their radical character is neutralized. The reduction capacity of DPPH radicals was determined by the decrease in its absorbance at 517 nm, which is induced by antioxidants. It can be seen from Table 2 that compounds 6a, 6c, 6e, 6f, and 6g present the highest scavenging activity on DPPH, whereas the compounds 6d, 6h, and 6i exhibit moderate and 6b, 6j, 6k, and 6l showed very low scavenging activity on DPPH, respectively.

Table 2. IC50 Values (µg/mL) for Antioxidant Activity

| Compounds | DPPH | HO− | NO− | O2− |

|---|---|---|---|---|

| 6a | 14.9 ± 0.11 | 17.9 ± 0.20 | 16.4 ± 0.08 | 18.3 ± 0.12 |

| 6b | 32.8 ± 0.16 | 35.6 ± 0.16 | 36.8 ± 0.41 | 28.3 ± 0.04 |

| 6c | 18.4 ± 0.32 | 23.2 ± 0.08 | 20.3 ± 0.13 | 22.2 ± 0.34 |

| 6d | 24.1 ± 0.08 | 30.1 ± 0.17 | 26.4 ± 0.04 | 32.4 ± 0.40 |

| 6e | 15.0 ± 0.05 | 18.0 ± 0.65 | 17.9 ± 0.11 | 17.2 ± 0.42 |

| 6f | 24.5 ± 0.14 | 30.3 ± 0.29 | 28.4 ± 0.20 | 25.2 ± 0.56 |

| 6g | 25.7 ± 0.97 | 29.0 ± 0.76 | 28.7 ± 0.12 | 26.3 ± 0.25 |

| 6h | 37.1 ± 0.26 | 43.2 ± 0.10 | 46.4 ± 0.14 | 46.3 ± 0.12 |

| 6i | 31.5 ± 0.03 | 43.0 ± 0.03 | 41.3 ± 0.05 | 41.2 ± 0.16 |

| 6j | 33.1 ± 0.19 | 40.9 ± 0.04 | 37.6 ± 0.13 | 48.6 ± 0.20 |

| AA | 12.6 ± 0.43 | — | — | — |

| BHA | — | 15.3 ± 0.76 | 14.6 ± 0.11 | 16.1 ± 0.66 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . In vitro studies have demonstrated that derivatives of this compound can act as enzyme inhibitors, which is crucial for developing new antibiotics.

Antidiabetic Potential

The compound has shown promise in anti-diabetic research. In vitro studies involving the inhibition of the α-glucosidase enzyme suggest that thiazole derivatives can be effective in managing blood glucose levels . This property is particularly relevant for developing therapeutic agents for diabetes management.

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Compounds derived from thiazole structures have been noted for their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases . Studies employing various assay methods have shown that certain derivatives exhibit significant radical scavenging activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives found that this compound exhibited potent antibacterial activity against multiple pathogens. The results indicated that modifications to the thiazole core could enhance antimicrobial efficacy, paving the way for new antibiotic formulations .

Case Study 2: Antidiabetic Activity

In another investigation focusing on α-glucosidase inhibition, researchers synthesized several analogs of this compound. The findings revealed that specific substitutions on the thiazole ring significantly improved inhibitory activity, suggesting a direct correlation between structural modifications and biological outcomes .

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

- Structural Differences : Replaces the 5-ethyl group with a methyl substituent.

- Molecular Formula: C₈H₁₂N₂O₂S (same as the target compound) but with a lower monoisotopic mass (200.061949 vs. 200.06140) due to the smaller substituent .

- Synthesis : Prepared similarly via hydrazine hydrate reactions but starting from ethyl esters .

- Bioactivity : Methyl/ethyl substitutions at the 5-position influence lipophilicity, affecting membrane permeability and bioactivity. For example, ethyl-substituted analogs may exhibit enhanced enzyme inhibition due to increased steric bulk .

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

- Structural Differences: The 2-amino group is acetylated (acetamido), altering electronic properties.

- Molecular Formula : C₈H₁₁N₂O₃S (additional oxygen atom compared to the target compound) .

- Impact: Acetylation reduces nucleophilicity of the amino group, affecting reactivity in further derivatization. This may limit its utility in synthesizing active pharmaceutical intermediates .

Ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

- Structural Differences: Features a complex benzodioxol-propenoyl substituent on the thiazole ring.

- Molecular Formula : C₁₇H₁₆N₂O₅S (significantly larger than the target compound) .

- Applications : The bulky substituent enhances interactions with hydrophobic enzyme pockets, making it suitable for targeted inhibition studies .

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Predicted Collision Cross-Sections (CCS) of Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.06923 | 144.2 |

| [M+Na]⁺ | 223.05117 | 153.3 |

| [M+NH₄]⁺ | 218.09577 | 151.4 |

Key Research Findings

- Synthetic Utility: Ethyl/methyl 2-(2-amino-thiazol-4-yl)acetates are pivotal intermediates for synthesizing bi-heterocycles like 1,3,4-oxadiazoles, which show potent urease inhibition (IC₅₀ values < 10 µM) .

- Substituent Effects : The 5-ethyl group in the target compound enhances lipophilicity compared to methyl or unsubstituted analogs, improving bioavailability in preclinical models .

- Crystallographic Insights : Thiazole derivatives exhibit intermolecular hydrogen bonding (N–H⋯O/N) and π-π stacking, stabilizing crystal structures. Ethyl substituents may alter packing efficiency compared to smaller groups .

Biological Activity

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of 200.26 g/mol. The compound features a thiazole ring, which is known for its reactivity and biological significance.

Key Structural Features:

- Thiazole Ring: Contributes to antimicrobial and antifungal properties.

- Amino Group: Enhances interaction with biological targets.

- Ester Functionality: Influences solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Thiazole Derivatives: The initial step often involves the reaction of thioamide with appropriate reagents to form thiazole derivatives.

- Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Salmonella typhi | 13 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity against common pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest promising antifungal potential:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings highlight the compound's versatility in combating fungal infections .

Cytotoxicity and Anti-cancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC values indicating its potential as an anti-cancer agent:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxic effects .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to act as a non-competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis . This inhibition can lead to reduced melanin production, which is beneficial in conditions like hyperpigmentation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results indicated a notable reduction in bacterial load in treated samples compared to controls, reinforcing its potential as a therapeutic agent in resistant infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound may not only inhibit cell growth but also promote programmed cell death in malignant cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions involving thiazole precursors and esterification agents. For example, analogous thiazole-acetate derivatives are prepared by reacting N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) in solvents like methanol, ethanol, or acetonitrile under reflux . Optimization involves adjusting solvent polarity, temperature, and catalyst presence (e.g., TsOH in ethanol) to enhance yield. Purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography is critical to isolate the product from byproducts like triazinan derivatives .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Combined spectroscopic and crystallographic methods are essential:

- NMR : Analyze , , and 2D spectra (HSQC, HMBC) to verify the thiazole ring substitution pattern and ester linkage.

- X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELX programs) resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking in analogous nickel complexes) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC coupled with diode-array detection (HPLC-DAD) is widely used. For example, a validated method for similar thiazole derivatives employs a C18 column, acetonitrile/water mobile phase (gradient elution), and UV detection at 220–260 nm . Calibration curves with internal standards (e.g., potassium salts of related acids) ensure accuracy in pharmacokinetic or stability studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent effects) or impurities. A systematic approach includes:

- Reproducibility checks : Replicate assays in independent labs using standardized protocols.

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may influence activity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across protein targets (e.g., tyrosinase or bacterial enzymes) and validate experimental IC values .

Q. What strategies are effective for designing analogs with enhanced pharmacological properties while retaining the thiazole-acetate core?

- Bioisosteric replacement : Substitute the ethyl group at C5 with bulkier alkyl chains (e.g., isobutyl) or electron-withdrawing groups to modulate lipophilicity and target engagement .

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for improved solubility, followed by derivatization (e.g., amidation) to enhance bioavailability .

- Hybrid structures : Incorporate triazole or benzamide moieties (via click chemistry or Suzuki coupling) to exploit synergistic interactions with biological targets .

Q. How can crystallographic data from related nickel-thiazole complexes inform the study of this compound’s coordination chemistry?

The crystal structure of bis(benzothiazole)nickel complexes with analogous thiazole-acetate ligands reveals octahedral geometry and ligand-metal charge transfer properties. Researchers can:

Q. What experimental considerations are critical when evaluating the compound’s stability under physiological conditions?

- pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring hydrolysis via HPLC .

- Light and oxygen sensitivity : Store samples in amber vials under inert gas (N) to prevent thiazole ring oxidation or ester cleavage .

- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated metabolites .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification to avoid side reactions.

- Crystallography : Employ high-resolution synchrotron sources for challenging small-molecule crystals .

- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate cell viability in cytotoxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.